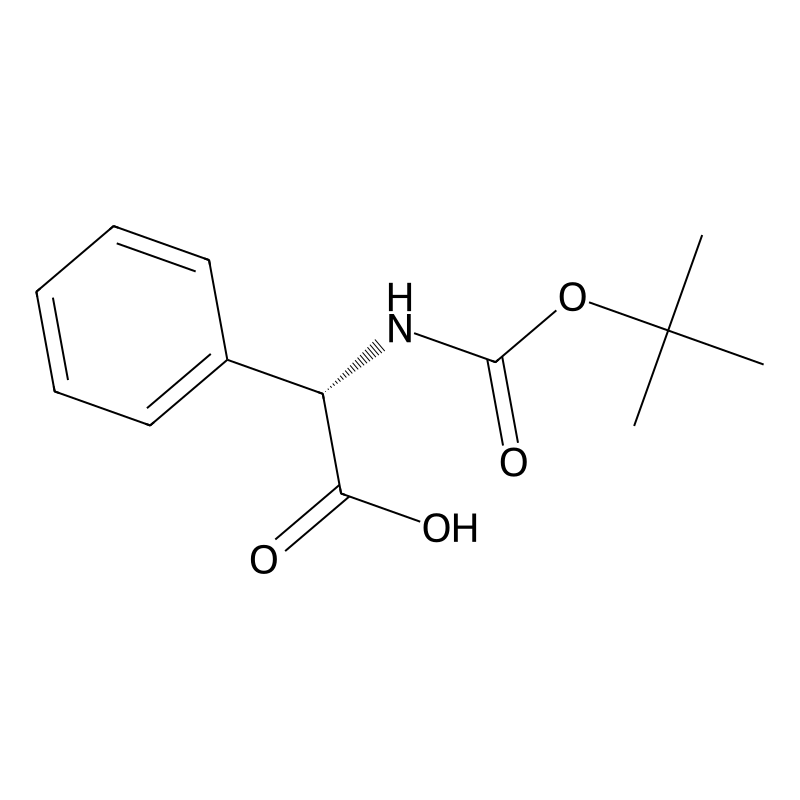

Boc-Phg-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Peptide Synthesis

Scientific Field: Biochemistry and Molecular Biology

Methods of Application: In SPPS, Boc-Phg-OH is used as a protected amino acid. The Boc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The general procedure involves the deprotection of the Boc group from the amino acid on the resin, followed by the coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Results and Outcomes: The use of Boc-Phg-OH in peptide synthesis allows for the production of complex peptides with high purity. The Boc protection strategy is known for its mild cleavage conditions, usually using trifluoroacetic acid (TFA), which helps maintain the integrity of sensitive amino acids and peptide chains during synthesis.

Application in Peptidomimetics Creation

Scientific Field: Medicinal Chemistry

Summary of Application: Boc-Phg-OH is utilized in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability .

Methods of Application: The synthesis of peptidomimetics often involves the incorporation of Boc-Phg-OH into the peptide chain. The Boc group serves as a temporary protector that can be selectively removed in the presence of other protecting groups, allowing for sequential construction of the peptidomimetic structure.

Results and Outcomes: Peptidomimetics containing Boc-Phg-OH have shown improved resistance to enzymatic degradation compared to their natural peptide counterparts. This leads to longer half-lives in biological systems and potentially more effective therapeutic agents.

Application in Enantiopure Heterocycles Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Boc-Phg-OH plays a role in the synthesis of enantiopure heterocycles, which are cyclic compounds with a chiral, mirror-image molecular structure .

Methods of Application: The synthesis process typically involves the use of Boc-Phg-OH as a chiral precursor. The Boc group ensures that the amino acid maintains its chirality during the reaction steps, which is crucial for the synthesis of enantiopure compounds.

Results and Outcomes: The resulting enantiopure heterocycles have applications in pharmaceuticals, where the chirality of a drug can significantly affect its efficacy and safety profile.

Application in Amino Acid Derivatives Production

Scientific Field: Bioorganic Chemistry

Summary of Application: Boc-Phg-OH is used in the production of various amino acid derivatives, which are important intermediates in organic synthesis and drug development .

Methods of Application: The Boc group in Boc-Phg-OH allows for selective functionalization of the amino acid. This can involve reactions such as alkylation, acylation, or other modifications to the amino acid side chain or backbone.

Results and Outcomes: The derivatives produced using Boc-Phg-OH can exhibit different physical and chemical properties compared to the parent amino acid, making them valuable for a wide range of applications in chemistry and biology.

Application in Protein Engineering

Scientific Field: Biotechnology

Summary of Application: Boc-Phg-OH is used in protein engineering to introduce modifications into proteins, enhancing their stability, activity, or specificity .

Methods of Application: Incorporating Boc-Phg-OH into a protein sequence is done through solid-phase synthesis or recombinant DNA techniques. The Boc group protects the amino acid during synthesis and can be removed under mild conditions to reveal the active amino group.

Results and Outcomes: Modified proteins containing Boc-Phg-OH can have improved properties, such as increased thermal stability or altered binding affinity, which are beneficial for industrial and therapeutic applications.

Application in Peptide Conjugates Formation

Scientific Field: Bioconjugate Chemistry

Summary of Application: Boc-Phg-OH is instrumental in forming peptide conjugates, which are compounds where peptides are linked to other molecules, such as drugs, probes, or polymers .

Methods of Application: The synthesis of peptide conjugates with Boc-Phg-OH involves the coupling of the protected amino acid to the target molecule. The Boc group ensures selectivity and efficiency in the coupling process.

Results and Outcomes: Peptide conjugates synthesized with Boc-Phg-OH have diverse applications, including targeted drug delivery, diagnostic imaging, and the creation of novel biomaterials.

Application in Hydrogel Formation

Scientific Field: Biomedical Engineering

Summary of Application: Boc-Phg-OH can be used in the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water or biological fluids .

Methods of Application: The hydrogel formation typically involves the use of Boc-Phg-OH as a building block that can self-assemble in aqueous solutions, often triggered by changes in pH, temperature, or ionic strength.

Application in Synthesis of Amino Acid Fluorides

Scientific Field: Organic Synthesis

Summary of Application: Boc-Phg-OH is also relevant in the synthesis of amino acid fluorides, which are used as intermediates in various chemical syntheses .

Methods of Application: The process involves the conversion of Boc-Phg-OH into its fluoride derivative, which can then be used in peptide coupling reactions to introduce fluorine atoms into the peptide chain.

Results and Outcomes: Amino acid fluorides synthesized from Boc-Phg-OH are valuable tools in medicinal chemistry, as the introduction of fluorine can enhance the biological activity and metabolic stability of pharmaceutical compounds .

Application in Supramolecular Peptide Assemblies

Scientific Field: Nanotechnology and Material Science

Summary of Application: Boc-Phg-OH is used in the formation of supramolecular peptide assemblies, which are structures formed by the self-assembly of peptides into ordered aggregates .

Methods of Application: The process involves the use of Boc-Phg-OH as a component in the peptide sequence that undergoes self-assembly. This can be driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking.

Results and Outcomes: These peptide assemblies have unique physical properties and can be used in the development of nanomaterials, sensors, and drug delivery systems. The simplicity of synthesis and the efficient assembly procedures make them attractive for various applications .

Application in Biomedical Imaging

Scientific Field: Biomedical Engineering and Diagnostic Imaging

Summary of Application: Boc-Phg-OH contributes to the development of contrast agents used in biomedical imaging techniques .

Methods of Application: In this application, Boc-Phg-OH is incorporated into peptide sequences that bind to specific biological targets. These peptides can be labeled with imaging agents, such as radioisotopes or fluorescent dyes.

Results and Outcomes: The use of Boc-Phg-OH in such peptides can enhance the specificity and sensitivity of imaging, allowing for better visualization of biological processes and aiding in the diagnosis of diseases .

Application in Bioprinting

Scientific Field: 3D Printing and Tissue Engineering

Summary of Application: Boc-Phg-OH is involved in the synthesis of materials used in bioprinting, particularly in the creation of scaffolds for tissue engineering .

Methods of Application: The amino acid is used in the design of peptides that form self-supporting hydrogels, which can be printed into 3D structures. These hydrogels provide a supportive environment for cell growth and tissue formation.

Results and Outcomes: The hydrogels formed with Boc-Phg-OH can support cell adhesion, survival, and proliferation, making them suitable for constructing tissues and organs for regenerative medicine .

Boc-Phg-OH, or N-tert-butoxycarbonyl phenylglycine, is a derivative of phenylglycine that features a tert-butyloxycarbonyl (Boc) protecting group. Its chemical formula is , and it is commonly used in organic synthesis, particularly in the field of peptide chemistry. The Boc group serves as a protective group for the amine function, enhancing the stability of the compound during various

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine. This is crucial for subsequent reactions where an unprotected amine is required.

- Coupling Reactions: It can be used in peptide synthesis where it reacts with other amino acids or activated carboxylic acids to form peptide bonds.

- Nucleophilic Substitution: The compound can act as a nucleophile in reactions involving electrophiles, facilitating further functionalization.

The stability of the Boc group allows for its use in various reaction conditions, including both aqueous and organic solvents .

Boc-Phg-OH can be synthesized through several methods:

- Direct Boc Protection: Phenylglycine can be treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form Boc-Phg-OH. This method is efficient and widely used in laboratory settings.

- Solid-Phase Peptide Synthesis: The compound can also be incorporated into peptide chains during solid-phase synthesis, where it serves as a building block for constructing more complex peptides .

- Chiral Synthesis: Variants such as Boc-D-Phg-OH are synthesized through chiral resolution techniques, making them valuable for asymmetric synthesis applications .

Boc-Phg-OH has several applications, particularly in:

- Peptide Synthesis: It is extensively used as a building block in the synthesis of peptides and proteins.

- Organic Synthesis: The compound serves as an intermediate for synthesizing various pharmaceuticals and biologically active compounds.

- Chiral Synthesis: Its derivatives are often utilized in creating chiral centers in organic molecules, which are critical for drug development.

Interaction studies involving Boc-Phg-OH typically focus on its reactivity with other chemical species rather than direct biological interactions. Research has shown that compounds with similar structures can interact with enzymes or receptors due to their amino acid-like properties. These studies help elucidate the potential pathways for drug development and therapeutic applications .

Boc-Phg-OH shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Boc-D-Phenylglycine | Similar structure with D configuration | Used specifically for asymmetric synthesis |

| Boc-Glycine | Simpler structure without phenyl group | More straightforward applications in peptide synthesis |

| Boc-Leucine | Contains branched-chain structure | Offers different steric hindrance effects |

| Boc-Alanine | Basic amino acid structure | Often used for simpler peptide constructions |

Boc-Phg-OH's unique feature lies in its phenyl group, which enhances hydrophobic interactions compared to simpler amino acids, making it valuable in specific peptide design scenarios.

Molecular Structure and Formula

N-tert-Butoxycarbonyl-L-phenylglycine possesses the molecular formula C₁₃H₁₇NO₄ with a molecular weight of 251.28 daltons [1] [2] [5]. The compound exhibits a linear structural arrangement comprising three distinct functional domains: the tert-butoxycarbonyl protecting group, the phenylglycine amino acid backbone, and the carboxylic acid terminus [7]. The molecular structure can be represented by the SMILES notation CC(C)(C)OC(=O)NC@Hc1ccccc1, which illustrates the connectivity between the various functional groups [1] [4].

The compound's structural framework consists of a central alpha-carbon bearing both the amino and carboxyl functionalities, with the amino group protected by the bulky tert-butoxycarbonyl moiety [2] [6]. The phenyl substituent at the alpha-position distinguishes this derivative from simpler glycine analogs and contributes significantly to its conformational preferences and chemical reactivity [8]. The tert-butoxycarbonyl protecting group adopts a planar configuration due to the sp² hybridization of the carbonyl carbon, while the tert-butyl portion provides steric bulk that influences the molecule's overall three-dimensional arrangement [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ [1] |

| Molecular Weight | 251.28 g/mol [2] |

| Chemical Abstracts Service Number | 2900-27-8 [5] |

| InChI Key | HOBFSNNENNQQIU-JTQLQIEISA-N [4] |

| MDL Number | MFCD00065588 [7] |

Stereochemistry and Chirality

N-tert-Butoxycarbonyl-L-phenylglycine exhibits a single chiral center located at the alpha-carbon position, which adopts the S-configuration in accordance with Cahn-Ingold-Prelog nomenclature [10] [12]. The stereochemical designation follows the L-amino acid convention, wherein the amino group occupies the left position when the molecule is oriented with the carboxyl group at the top and the side chain extending downward [13]. This stereochemical arrangement is crucial for the compound's biological activity and its compatibility with natural peptide sequences [14].

The optical activity of N-tert-Butoxycarbonyl-L-phenylglycine manifests as a positive rotation, with specific rotation values reported as [α]₂₀/D +144±2° when measured at a concentration of 1% in ethanol [1] [33]. Alternative measurements indicate values ranging from +137° to +147° under similar conditions, reflecting slight variations in measurement protocols and sample purity [7] [36]. These optical rotation measurements serve as definitive confirmation of the compound's enantiomeric purity and stereochemical integrity [33].

The phenylglycine residue demonstrates a pronounced tendency toward specific conformational preferences due to the steric interactions between the phenyl ring and the backbone amide groups [12]. Research has established that the L-configuration at the alpha-carbon predominantly induces M-helical conformation around the central carbon-carbon bond, with negative rotation angles characteristic of this stereochemical arrangement [12]. The chirality chain observed in phenylglycine derivatives involves the sequential induction of helical preferences that propagate through the molecular backbone [12].

| Stereochemical Parameter | Value |

|---|---|

| Configuration | S (L-amino acid) [10] |

| Specific Rotation | +144±2° (c=1, ethanol) [1] |

| Optical Activity Range | +137° to +147° [7] [36] |

| Enantiomeric Excess | >99% (typical) [33] |

Crystallographic Data

N-tert-Butoxycarbonyl-L-phenylglycine crystallizes as a white to almost white powder or crystalline solid under standard conditions [7] [33]. The compound exhibits a melting point range of 88-91°C, indicating relatively good thermal stability for a protected amino acid derivative [1] [4] [33]. Crystal formation typically occurs from organic solvent systems, with successful crystallization reported from ethanol-water mixtures and other polar solvent combinations [20] [22].

While specific single-crystal X-ray diffraction data for the parent Boc-Phg-OH compound are limited in the available literature, related phenylglycine derivatives and peptide-containing structures provide valuable insights into the crystallographic behavior of this class of compounds [20] [21]. Phenylglycine hydrazide, a closely related derivative, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a=5.9459 Å, b=5.1940 Å, c=26.7793 Å, demonstrating the tendency of phenylglycine derivatives to adopt specific crystal packing arrangements [20].

The crystal packing of N-tert-Butoxycarbonyl-L-phenylglycine derivatives typically involves intermolecular hydrogen bonding networks formed between the carboxylic acid groups and the carbamate functionalities [23] [45]. These hydrogen bonding interactions contribute to the stability of the crystalline form and influence the overall molecular arrangement within the crystal lattice [45]. The phenyl rings often participate in π-π stacking interactions that further stabilize the crystal structure [21] [22].

| Crystallographic Property | Value |

|---|---|

| Physical Form | White to almost white powder [7] |

| Melting Point | 88-91°C [1] [33] |

| Crystal System | Monoclinic (related derivatives) [20] |

| Thermal Stability | Stable to 91°C [34] |

Spectroscopic Properties

The spectroscopic characterization of N-tert-Butoxycarbonyl-L-phenylglycine reveals distinctive features that enable reliable identification and structural confirmation [23] [25]. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shift patterns that reflect the compound's unique structural elements [25] [26]. The aromatic protons of the phenyl ring typically appear in the region between 7.2 and 7.4 parts per million, exhibiting the expected multiplicity patterns for a monosubstituted benzene ring [23] [25].

The alpha-proton signal appears as a doublet in the region around 5.2-5.4 parts per million, with coupling to the amide proton confirming the presence of the protected amino acid functionality [25] [26]. The tert-butyl group manifests as a characteristic singlet at approximately 1.4-1.5 parts per million, integrating for nine protons and serving as a diagnostic signal for the tert-butoxycarbonyl protecting group [25] [27]. The carboxylic acid proton typically appears as a broad singlet around 12 parts per million, often exhibiting exchange behavior with deuterated solvents [26].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the protecting group and carboxylic acid appearing in the characteristic downfield region between 155 and 175 parts per million [23] [25]. The quaternary carbon of the tert-butyl group appears around 80 parts per million, while the aromatic carbons exhibit the expected chemical shift pattern for a substituted benzene ring [25] [26]. The alpha-carbon signal typically appears around 56-58 parts per million, consistent with amino acid derivatives [25].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [27] [34]. The carboxylic acid carbonyl stretch appears around 1700-1720 reciprocal centimeters, while the carbamate carbonyl absorption occurs at approximately 1680-1700 reciprocal centimeters [34]. The N-H stretch of the carbamate group manifests around 3300-3400 reciprocal centimeters, and the aromatic C-H stretches appear in the 3000-3100 reciprocal centimeters region [27] [34].

| Spectroscopic Technique | Key Signals |

|---|---|

| ¹H NMR | Aromatic H: 7.2-7.4 ppm; α-H: 5.2-5.4 ppm; tert-butyl: 1.4-1.5 ppm [25] |

| ¹³C NMR | Carbonyl C: 155-175 ppm; tert-butyl C: ~80 ppm; α-C: 56-58 ppm [25] |

| IR | C=O stretch: 1680-1720 cm⁻¹; N-H stretch: 3300-3400 cm⁻¹ [34] |

| Mass Spectrometry | [M+Na]⁺: 274.1; [M+H]⁺: 252.1 [40] |

Conformational Analysis

The conformational behavior of N-tert-Butoxycarbonyl-L-phenylglycine is governed by the interplay between steric interactions, electronic effects, and hydrogen bonding preferences [29] [30]. The presence of the phenyl substituent at the alpha-position introduces significant conformational constraints compared to simpler amino acid derivatives [29] [31]. Computational studies and experimental observations indicate that the compound adopts preferential rotameric states that minimize steric clashes between the phenyl ring and the protecting group [30] [31].

The backbone torsion angles of N-tert-Butoxycarbonyl-L-phenylglycine derivatives typically fall within ranges characteristic of extended or polyproline-II-like conformations [29] [31]. The phi angle (nitrogen-alpha carbon-carbonyl carbon-nitrogen dihedral) commonly adopts values around -140° to -160°, while the psi angle (alpha carbon-carbonyl carbon-nitrogen-alpha carbon dihedral) ranges from +120° to +160° [29]. These angular preferences reflect the influence of the phenyl substituent on the peptide backbone geometry [31].

The phenyl ring side chain exhibits rotational freedom around the alpha carbon-beta carbon bond, with three major rotameric states corresponding to staggered conformations [30] [32]. The chi₁ angle (nitrogen-alpha carbon-beta carbon-gamma carbon dihedral) typically adopts values near 60°, 180°, or -60°, with the specific population distribution depending on the local chemical environment and intermolecular interactions [29] [30]. Molecular dynamics simulations suggest that the trans rotamer (chi₁ ≈ 180°) is often favored in solution due to reduced steric interactions [30].

The tert-butoxycarbonyl protecting group adopts a relatively rigid conformation due to the partial double-bond character of the carbamate linkage [28] [31]. The planarity of this group restricts rotation around the nitrogen-carbonyl bond, effectively fixing the orientation of the bulky tert-butyl substituent relative to the amino acid backbone [31]. This conformational constraint influences the overall molecular shape and affects the compound's interaction with other molecules during crystallization and chemical reactions [28] [30].

| Conformational Parameter | Typical Range |

|---|---|

| Phi Angle (φ) | -140° to -160° [29] |

| Psi Angle (ψ) | +120° to +160° [29] |

| Chi₁ Angle (χ₁) | ±60°, 180° [30] |

| Carbamate Planarity | Restricted rotation [31] |